UNC2250 -

UNC2250

Catalog Number: EVT-287312
CAS Number:
Molecular Formula: C24H36N6O2
Molecular Weight: 440.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

UNC2250 is a potent and selective inhibitor of the Mer tyrosine kinase (MerTK) receptor. [] This receptor belongs to the TAM (Tyro3, Axl, and MerTK) family of receptor tyrosine kinases. [] These receptors are involved in various cellular processes, including cell survival, proliferation, differentiation, and migration. [] In scientific research, UNC2250 serves as a valuable tool to investigate the role of MerTK in various biological processes and disease models.

Gas6 (Growth arrest-specific 6)

  • Compound Description: Gas6 is a gamma-carboxyglutamic acid (Gla) domain-containing protein that acts as a ligand for TAM family receptor tyrosine kinases, including MerTK. [, , , ] It plays a role in various cellular processes, including cell survival, proliferation, migration, and inflammation. [, , , ]
  • Relevance: Gas6 is the primary endogenous ligand for MerTK, the target of UNC2250. [, , , ] UNC2250 exerts its effects by blocking the interaction between Gas6 and MerTK, thereby inhibiting downstream signaling pathways. [, , , ]

Pyridine Substituted Pyrimidines

  • Compound Description: Pyridine substituted pyrimidines represent a chemical class of small molecules identified as potent MerTK inhibitors. [] These compounds were designed based on a structure-based drug design approach using a pseudo-ring replacement strategy. []
  • Relevance: UNC2250 belongs to the chemical class of pyridine substituted pyrimidines. [] This class of compounds exhibits high selectivity for MerTK over other kinases and displays favorable pharmacokinetic properties. []
Synthesis Analysis

The synthesis of UNC2250 involves multiple steps that are typical for developing small molecule inhibitors targeting specific kinases. Although detailed synthetic routes are not extensively documented in the available literature, it is common to employ techniques such as:

  • Chemical Reactions: Utilizing standard organic synthesis methods including coupling reactions and functional group modifications.
  • Purification Techniques: Employing chromatographic methods to isolate and purify the final product.

The synthesis process aims to achieve high purity and yield, which are critical for subsequent biological evaluations.

Molecular Structure Analysis

The molecular structure of UNC2250 reveals a complex arrangement conducive to its function as a kinase inhibitor. Key structural features include:

  • Core Structure: The compound features a distinct scaffold that allows for interaction with the ATP-binding site of MerTK.
  • Functional Groups: Various functional groups contribute to its binding affinity and selectivity towards MerTK.

Structural Data

  • InChIKey: HSYSSKFCQHXOBP-MXVIHJGJSA-N
  • CAS Registry Number: 1493694-70-4

These identifiers facilitate the identification and procurement of UNC2250 for research purposes.

Chemical Reactions Analysis

UNC2250 primarily functions through competitive inhibition of the MerTK kinase activity. The key chemical reactions associated with its mechanism include:

  • Phosphorylation Inhibition: UNC2250 effectively inhibits the phosphorylation of MerTK in various cell lines, including B-cell acute lymphoblastic leukemia (B-ALL) cells, with an IC50 value of 9.8 nM .
  • Impact on Cell Growth: The compound has demonstrated the ability to prevent colony formation in cancer cell lines, indicating its potential effectiveness in inhibiting tumor growth.
Mechanism of Action

The mechanism by which UNC2250 exerts its effects involves:

  1. Binding to MerTK: UNC2250 binds to the active site of MerTK, preventing ATP from engaging with the kinase.
  2. Inhibition of Signal Transduction: This blockade disrupts downstream signaling pathways that would normally promote cell survival and proliferation in neoplastic cells.

Research indicates that this inhibition can lead to enhanced apoptosis in cancer cells, thereby providing therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: UNC2250 is soluble in dimethyl sulfoxide (≥22.05 mg/mL) but insoluble in ethanol and water .
  • Stability: The compound exhibits moderate stability under physiological conditions, making it suitable for biological applications.

Chemical Properties

  • Reactivity: As a kinase inhibitor, UNC2250's reactivity is primarily focused on its interaction with specific amino acid residues within the MerTK active site.
  • Half-life and Bioavailability: Preliminary studies suggest that UNC2250 has a moderate half-life and good oral bioavailability, which are advantageous for therapeutic use .
Applications

UNC2250 has significant potential in scientific research, particularly in oncology. Its applications include:

  • Cancer Research: As an investigational drug targeting MerTK, UNC2250 is being explored for its efficacy against various cancers, including hematological malignancies and solid tumors.
  • Immunotherapy Development: Recent studies indicate that combining UNC2250 with immunogenic vaccines may enhance anti-tumor immunity by disrupting immunosuppressive pathways mediated by macrophages .
Introduction to UNC2250 as a Targeted Therapeutic Agent

Overview of Mer Tyrosine Kinase (MERTK) in Oncogenic Signaling

MERTK (Mer Tyrosine Kinase) belongs to the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, characterized by a conserved intracellular kinase domain featuring the KWIAIES sequence signature [2] [5]. Unlike its family members, MERTK possesses a unique ligand-binding profile and downstream signaling cascade. Physiologically, MERTK regulates essential processes including tissue homeostasis, efferocytosis (clearance of apoptotic cells), and innate immune modulation through interactions with ligands such as Growth arrest-specific 6 (Gas6) and Protein S (Pros1) [5] [8]. These ligands bridge externalized phosphatidylserine on target cells to MERTK's extracellular domain, triggering autophosphorylation at key tyrosine residues (Y749, Y753, Y754) and subsequent activation of multiple oncogenic pathways [1] [5].

In malignancy, MERTK undergoes ectopic expression across diverse cancer types, including leukemia, lymphoma, melanoma, gastric cancer, and non-small cell lung cancer (NSCLC) [1] [5] [8]. Aberrant MERTK signaling promotes oncogenesis through several interconnected mechanisms: Constitutive activation of downstream effectors like PI3K/AKT, MAPK/p38, and STAT6 enhances cancer cell survival, proliferation, and invasion [1]. MERTK contributes significantly to therapeutic resistance by dampening apoptosis induced by chemotherapy and targeted agents [1] [5]. Furthermore, MERTK signaling within the tumor microenvironment fosters an immunosuppressive state by promoting anti-inflammatory cytokine release (e.g., IL-10, TGF-β) and inhibiting dendritic cell maturation and T-cell activation, effectively enabling tumor immune evasion [5] [8]. This multifaceted role positions MERTK as a compelling target for precision oncology.

Rationale for Developing Selective MERTK Inhibitors in Oncology

The development of selective MERTK inhibitors stems from compelling preclinical and clinical observations. High MERTK expression correlates strongly with poor prognosis in multiple malignancies. In mantle cell lymphoma (MCL), approximately 48.9% (65/132) of patients exhibit positive MERTK expression, correlating with aggressive disease features [1]. Similarly, MERTK is aberrantly expressed in significant subsets of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) [2] [5] [10]. The functional dependence of cancer cells on MERTK signaling was demonstrated through RNA interference; shRNA-mediated MERTK knockdown significantly impaired proliferation, invasion, and survival in MCL cell lines [1]. Furthermore, MERTK expression is largely absent in normal B and T lymphocytes but prevalent in their malignant counterparts, suggesting a therapeutic window exists where targeting MERTK could selectively impact cancer cells while sparing healthy immune cells [1] [2] [19]. While multi-targeted TAM inhibitors exist, their potential for off-target effects, particularly inhibition of the closely related kinase AXL (which shares ligands and some functions with MERTK), necessitates agents with superior selectivity to precisely delineate MERTK-specific biology and maximize therapeutic index [3] [6]. UNC2250 emerged as a candidate fulfilling this need for high selectivity.

Historical Context of UNC2250 in Kinase Inhibitor Research

The discovery of UNC2250 represents a significant milestone in structure-based kinase inhibitor design, emerging from a concerted effort to target MERTK pharmacologically. Initial efforts identified MERTK (originally cloned from a human B lymphoblastoid library and termed c-Mer) as a potential oncogene based on its homology to the retroviral oncogene v-Eyk and its ectopic expression in leukemias [2] [10]. Early generation inhibitors like UNC1062, UNC569, and UNC2025 demonstrated activity against MERTK but exhibited varying degrees of cross-reactivity with other TAM kinases or broader kinome members [1] [2]. To achieve greater selectivity, researchers at the University of North Carolina (UNC) Eshelman School of Pharmacy employed a rational drug design strategy termed "pseudo-cyclization through intramolecular hydrogen bonding" [9]. This approach exploited structural insights into the MERTK kinase domain to design pyridine-substituted pyrimidines capable of forming specific interactions within the ATP-binding pocket. SAR optimization of this chemical series focused on enhancing potency against MERTK while minimizing off-target interactions, particularly against AXL and Tyro3. This rigorous medicinal chemistry campaign culminated in the identification of UNC2250 as a lead compound characterized by unprecedented selectivity for MERTK [3] [6] [9]. Its development marked a transition from broader TAM inhibitors towards truly isoform-specific pharmacological tools and therapeutic candidates.

Properties

Product Name

UNC2250

IUPAC Name

4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol

Molecular Formula

C24H36N6O2

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29)

InChI Key

HSYSSKFCQHXOBP-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

UNC2250, UNC-2250, UNC 2250

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.